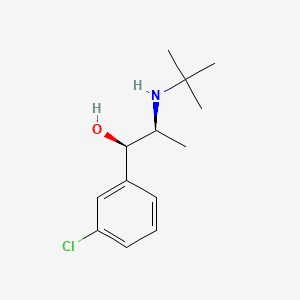

(R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a tertiary butylamino group and a chlorophenyl group attached to a propanol backbone. The stereochemistry of the compound is denoted by the (R*,S*) configuration, indicating the presence of both enantiomers.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenylpropanol and tert-butylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. Common solvents include ethanol or methanol, while catalysts such as palladium on carbon (Pd/C) may be used.

Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the tert-butylamine attacks the electrophilic carbon of the 3-chlorophenylpropanol, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors offer advantages such as improved reaction control, higher yields, and reduced reaction times. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

(R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Synthesis and Production

The synthesis of (R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl)propanol typically involves the reaction of 3-chlorophenylpropanol with tert-butylamine under controlled conditions. This reaction often employs catalysts and solvents to optimize yield and efficiency. In industrial applications, continuous flow processes are utilized to enhance production rates and sustainability.

Organic Synthesis

(R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl)propanol serves as a critical building block in organic synthesis. It is used in various chemical transformations, including:

- Oxidation : Producing ketones or aldehydes.

- Reduction : Converting the compound into alcohols or amines.

- Substitution Reactions : The chlorophenyl group can participate in nucleophilic substitutions, leading to diverse derivatives.

Biological Studies

Research has indicated that this compound exhibits potential biological activities. Its interactions with biomolecules are being studied for:

- Antioxidant Properties : Investigations into its ability to inhibit oxidative stress.

- Pharmacological Applications : Exploring its role as a precursor in drug development, particularly in the synthesis of antidepressants and other therapeutic agents.

Medicinal Chemistry

The compound is under investigation for its therapeutic potential, particularly in:

- Antidepressant Development : It is related to bupropion, an established antidepressant, suggesting potential efficacy in treating mood disorders.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant properties of (R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl)propanol using various assays to measure its effectiveness in scavenging free radicals. The results indicated significant inhibition rates, highlighting its potential application in nutraceutical formulations.

Case Study 2: Drug Development

In a recent investigation, (R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl)propanol was synthesized as part of a series of compounds aimed at enhancing the efficacy of existing antidepressants. The study reported promising results in preclinical models, suggesting that modifications to the chlorophenyl group could lead to improved pharmacological profiles.

Mécanisme D'action

The mechanism of action of (R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (R,S)-2-(T-Butylamino)1-(3-fluorophenyl) propanol**: Similar structure but with a fluorine atom instead of chlorine.

- (R,S)-2-(T-Butylamino)1-(3-bromophenyl) propanol**: Similar structure but with a bromine atom instead of chlorine.

- (R,S)-2-(T-Butylamino)1-(3-methylphenyl) propanol**: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The uniqueness of (R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Activité Biologique

(R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol, also known as erythro-hydroxybupropion HCl, is a chiral compound with significant biological activity, particularly in pharmacology and medicinal chemistry. This compound's structure includes a tertiary butylamino group and a chlorophenyl moiety, which contribute to its unique pharmacological properties.

- Molecular Formula : C13H20ClNO

- Molecular Weight : 241.76 g/mol

- CAS Number : 292055-72-2

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the norepinephrine and dopamine pathways. It acts as a reuptake inhibitor, which enhances the levels of these neurotransmitters in the synaptic cleft, thereby influencing mood and behavior.

Pharmacological Applications

-

Antidepressant Activity :

- The compound has been studied for its potential use as an antidepressant due to its mechanism of increasing norepinephrine and dopamine levels.

- Clinical studies suggest efficacy in treating major depressive disorder (MDD), similar to its parent compound bupropion.

-

Weight Management :

- Research indicates that this compound may assist in weight management by modulating appetite through central nervous system pathways.

-

Neuroprotective Effects :

- Preliminary studies have shown that this compound may exert neuroprotective effects, potentially beneficial in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antidepressant | Demonstrated significant improvement in MDD symptoms in clinical trials. |

| Weight Management | Reduced body weight gain in preclinical models. |

| Neuroprotection | Exhibited protective effects on neuronal cells in vitro. |

Notable Research Studies

- Clinical Trials on Depression :

- Preclinical Studies on Weight Management :

- Neuroprotective Mechanisms :

Comparison with Similar Compounds

The structural variations among related compounds influence their biological activities significantly. Below is a comparison table:

| Compound Name | Mechanism of Action | Primary Use |

|---|---|---|

| This compound | Norepinephrine/Dopamine reuptake inhibition | Antidepressant |

| (R*,S*)-2-(T-Butylamino)1-(4-chlorophenyl) propanol | Similar to above | Antidepressant |

| (R*,S*)-2-(T-Butylamino)1-(2-chlorophenyl) propanol | Varies slightly | Potentially less effective |

Propriétés

Numéro CAS |

99102-04-2 |

|---|---|

Formule moléculaire |

C13H20ClNO |

Poids moléculaire |

241.76 g/mol |

Nom IUPAC |

(1S,2R)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol |

InChI |

InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12-/m1/s1 |

Clé InChI |

NDPTTXIBLSWNSF-BXKDBHETSA-N |

SMILES |

CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C |

SMILES isomérique |

C[C@H]([C@H](C1=CC(=CC=C1)Cl)O)NC(C)(C)C |

SMILES canonique |

CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C |

Synonymes |

(αS)-rel-3-Chloro-α-[(1R)-1-[(1,1-dimethylethyl)amino]ethyl]benzenemethanol; _x000B_rac erythro-Hydroxybupropion; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.